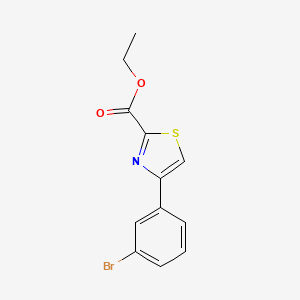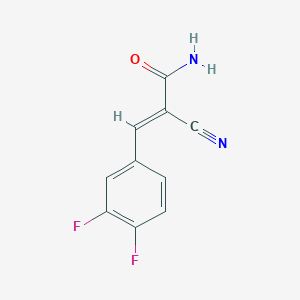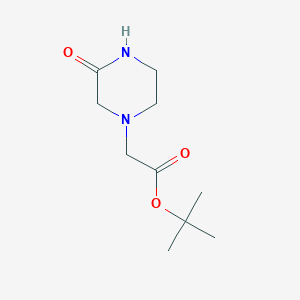
N-Carbomethoxy proline
Overview
Description
N-Carbomethoxy proline , also known as (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid , is a compound with the molecular formula C7H11NO4 . It falls under the category of pyrrolidine derivatives and is characterized by its carboxylic acid functional group and methoxycarbonyl substituent .
Synthesis Analysis
The synthesis of this compound involves the reaction of L-proline with methoxycarbonyl chloride (also known as methyl chloroformate). This reaction results in the formation of the N-carbomethoxy group on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a carboxylic acid group and a methoxycarbonyl substituent. The compound adopts a cis conformation due to the steric interactions between the substituents .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , esterification , and amidation . These reactions modify the functional groups on the pyrrolidine ring, leading to different derivatives .
Scientific Research Applications
Proline and Hydroxyproline Metabolism: Implications for Nutrition
Proline, including its derivative hydroxyproline, plays crucial roles in protein synthesis, metabolism, and nutrition. It is essential for wound healing, antioxidative reactions, and immune responses. In dietary contexts, proline supplementation in animal models, such as young pigs and chickens, has been shown to improve growth rates and feed efficiency, highlighting its nutritional importance and potential applications in enhancing animal and possibly human nutrition (Wu et al., 2011).
Proline Analogues in Cellular Metabolism and Industrial Use
L-Proline analogues, including hydroxyprolines and azetidine-2-carboxylic acid, have significant industrial and research applications. They serve as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis. Their utility extends to microbial production, where proline overproducing microorganisms have been developed for industrial purposes. These analogues also offer potential in tuning the biological and pharmaceutical properties of peptides (Bach & Takagi, 2013).
Proline in Plant Development and Stress Response
In plants, proline is involved in cell wall synthesis, playing a pivotal role in development and stress tolerance. It is a key component of cell wall proteins, affecting plant development and response to environmental stresses. This highlights the potential for proline supplementation in agriculture to improve crop resilience and yield (Kavi Kishor et al., 2015).
Proline and Stress Tolerance in Yeast
In yeast, proline acts as a stress protectant, offering insights into its biotechnological applications. Engineering yeast strains to accumulate proline has shown enhanced tolerance to various stresses, including freezing and ethanol. This suggests potential applications in improving the stress tolerance of yeast strains used in biotechnological and industrial processes (Takagi, 2008).
Mechanism of Action
Target of Action
N-Carbomethoxy proline, also known as 1-(methoxycarbonyl)-L-proline, is a compound that plays a significant role in proline metabolism . The primary targets of this compound are the enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) . These enzymes play crucial roles in various biological processes, including metabolic reprogramming, aging, senescence, and development .
Mode of Action
The interaction of this compound with its targets leads to changes in proline metabolism. It is suggested that the compound may influence the activity of the enzymes involved in proline synthesis and catabolism . .
Biochemical Pathways
This compound is involved in the proline metabolic pathway . This pathway plays a key role in metabolic reprogramming, which is crucial for cell growth and survival . The compound’s interaction with the enzymes of proline metabolism can affect various biochemical pathways, including redox signaling, resistance to oxidative stress, and pyridine nucleotide production .
Result of Action
The action of this compound can lead to changes in cellular processes. For instance, it has been shown that a compound similar to this compound can form a polyplex with double-stranded DNA and accumulate in endosomal compartments . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in plants, proline, a related compound, has been shown to protect against various stresses and help plants recover from stress more rapidly . .
Biochemical Analysis
Biochemical Properties
N-Carbomethoxy proline plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of prolidase, an enzyme that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This interaction is crucial for understanding the compound’s role in peptide synthesis and degradation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proline cycle, which is essential for maintaining redox homeostasis between the cytosol and mitochondria . This cycle impacts cellular growth and death pathways, highlighting the compound’s role in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For example, it forms a polyplex with double-stranded DNA, which is nontoxic for HeLa and HMEC-1 cells up to a concentration of 10 mg/mL . This interaction demonstrates the compound’s potential as a transfection agent and its role in gene expression regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and low toxicity, making it suitable for long-term studies. Its accumulation in endosomal compartments and unique luminescence properties suggest that its effects may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that dietary supplementation with proline improves redox status, blood metabolites, and reproductive traits in rabbits . These findings indicate that the compound’s effects are dose-dependent, with potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline cycle. This cycle is crucial for maintaining cellular redox balance and supporting various physiological pathways, such as mitochondrial metabolism and apoptosis . The compound interacts with enzymes like pyrroline-5-carboxylate reductase and proline dehydrogenase, which are essential for proline biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure its proper localization and accumulation, which are vital for its biochemical functions . The compound’s transport and distribution are influenced by various factors, including cellular stress and metabolic conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It accumulates in endosomal compartments, as demonstrated by its unique luminescence properties . This localization is likely directed by targeting signals or post-translational modifications, ensuring the compound’s proper function within specific cellular compartments.
Properties
IUPAC Name |
(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXXTNFAEIJNDV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-41-4 | |
| Record name | N-Carbomethoxy proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CARBOMETHOXY PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)






